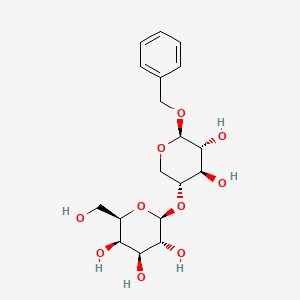![molecular formula C30H28ClN3O2S B2962479 1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine CAS No. 477869-46-8](/img/structure/B2962479.png)
1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine” is a chemical compound . It is also known as "4-[(4-BENZHYDRYLPIPERAZINO)METHYL]-2-NITROPHENYL 4-CHLOROPHENYL SULFIDE" .
Synthesis Analysis
The synthesis of a similar compound, “1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine”, was achieved by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . Another compound, “1-Benzhydryl-4-(4-chloro-phenyl-sulfonyl)piperazine”, was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 4-chloro-phenyl-sulfonyl chloride .Molecular Structure Analysis
The structure of “1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine” was confirmed by X-ray diffraction study . The piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral . There is a large discrepancy in the bond angles around the piperazine N atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds involve nucleophilic substitution reactions .Aplicaciones Científicas De Investigación
Synthesis Techniques and Intermediates 1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine is part of a broader category of pharmaceutical intermediates. Studies have detailed the synthesis of similar compounds, which are valuable in pharmaceutical development. For instance, 1-(2,3-dichlorophenyl)piperazine is synthesized through a multi-step process involving alkylation, acidulation, and reduction of nitro groups among other steps, highlighting the complex synthesis routes for such compounds. The total yield from these processes is noteworthy, emphasizing the efficiency of these synthesis techniques (Quan, 2006), (Li Ning-wei, 2006).
Antimicrobial Applications Compounds similar to this compound have been evaluated for their antimicrobial properties. For example, hydrazones of 1-phenyl-, 1-benzyl-, and 1-benzhydryl-4-aminopiperazines were tested for antibacterial and antifungal activities, showcasing their potential in combating microbial infections. Some derivatives exhibited bactericidal and bacteriostatic effects against a range of bacterial strains, highlighting the versatility of these compounds in antimicrobial therapy (Yung, Mahony, & Whitehouse, 1971).
Cancer Research Several studies have focused on the anticancer potential of benzhydrylpiperazine derivatives. Novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancers. This research suggests the promising role of these compounds in cancer treatment, indicating their potential effectiveness in inhibiting cancer cell growth (Yarim, Koksal, Durmaz, & Atalay, 2012).
Structural and Molecular Studies The crystal structures of active and non-active 1-benzhydryl piperazine derivatives have been reported, providing insight into the molecular basis of their anti-malarial activity. These studies reveal the importance of specific structural features for generating anti-malarial activity, offering valuable information for the design of new therapeutic agents (Cunico, Gomes, Harrison, Moreth, Wardell, & Wardell, 2009).
Antituberculosis Activity Novel benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids have been synthesized and tested for their antituberculosis activity. These hybrids showed excellent activity against Mycobacterium tuberculosis, indicating their potential as promising scaffolds for anti-TB therapy. The study highlights the importance of hybridization approaches in the development of effective antituberculosis drugs (Murthy, Tamboli, Krishna, Sriram, Zhang, Zamponi, & Vijayakumar, 2021).
Propiedades
IUPAC Name |
1-benzhydryl-4-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28ClN3O2S/c31-26-12-14-27(15-13-26)37-29-16-11-23(21-28(29)34(35)36)22-32-17-19-33(20-18-32)30(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-16,21,30H,17-20,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVDRKNLIQWVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

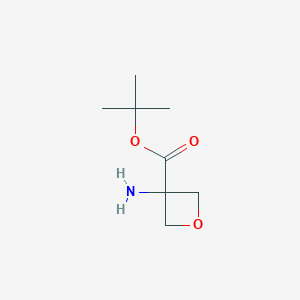
![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2962399.png)


![N-(benzo[d]thiazol-2-yl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2962406.png)
![7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2962407.png)
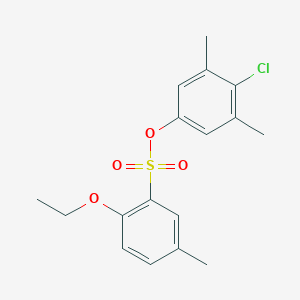
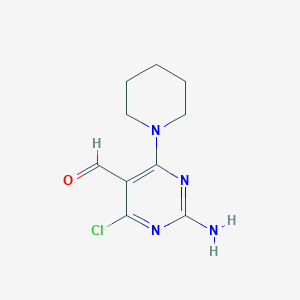
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2962413.png)
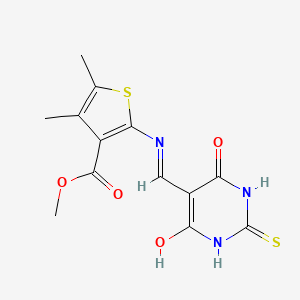
![(3,4-Dimethylphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2962415.png)
![6-Cyclopropyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2962416.png)
